Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
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Overview
Description
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drug candidates.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the reactive hydroxyl group. This allows for further functionalization of the molecule in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2r)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Uniqueness
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the ester group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
InChI Key |
OMJPSIGSCNFNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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